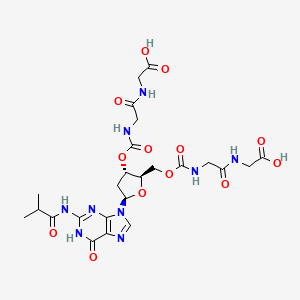
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a morpholine ring, and a 4-methylbenzyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring . The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by morpholine . Finally, the 4-methylbenzyl group is attached via an etherification reaction, using 4-methylbenzyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline derivatives with ketone or carboxylic acid groups, while reduction can produce fully saturated quinoline derivatives .
Aplicaciones Científicas De Investigación
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can bind to DNA or proteins, disrupting their normal function and leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- 4-Hydroxy-2-quinolones
Uniqueness
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGFQROZEIBNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2612626.png)

![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2612629.png)

![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate hydrochloride](/img/structure/B2612632.png)
![4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B2612634.png)
![5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612635.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2612640.png)



![Methyl2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetatehydrochloride,cis](/img/structure/B2612646.png)
